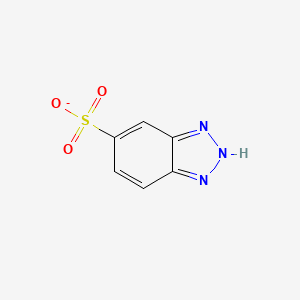

1H-benzotriazole-5-sulfonate

説明

1H-Benzotriazole-5-sulfonate is a heterocyclic compound featuring a benzotriazole core substituted with a sulfonate group at the 5-position. Benzotriazole derivatives are widely studied for their diverse applications, including corrosion inhibition, pharmaceutical intermediates, and nucleoside chemistry . The sulfonate group enhances solubility in polar solvents and may influence reactivity in synthetic pathways.

特性

分子式 |

C6H4N3O3S- |

|---|---|

分子量 |

198.18 g/mol |

IUPAC名 |

2H-benzotriazole-5-sulfonate |

InChI |

InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)/p-1 |

InChIキー |

VFWJHCOPTQCMPO-UHFFFAOYSA-M |

正規SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1H-ベンゾトリアゾール-5-スルホン酸は、1H-ベンゾトリアゾールのスルホン化によって合成できます。このプロセスは通常、制御された条件下で、1H-ベンゾトリアゾールと硫酸またはクロロスルホン酸を反応させることを伴います。反応は通常、低温で行われ、分解を防ぎ、高収率を確保します。

工業生産方法: 工業的な設定では、1H-ベンゾトリアゾール-5-スルホン酸の生産には、スルホン化剤とともに1H-ベンゾトリアゾールが連続的に供給される大規模なスルホン化反応器が使用されます。次に、反応混合物を中和し、生成物を結晶化またはその他の分離技術によって精製します。

化学反応の分析

反応の種類: 1H-ベンゾトリアゾール-5-スルホン酸は、次を含むさまざまな化学反応を起こします。

酸化: スルホン酸誘導体を形成するために酸化することができます。

還元: 還元反応により、1H-ベンゾトリアゾールに戻すことができます。

置換: 適切な条件下で、スルホン酸基を他の官能基と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルまたはアシルクロリドなどの試薬は、置換反応に使用できます。

主な生成物:

酸化: スルホン酸誘導体。

還元: 1H-ベンゾトリアゾール。

置換: さまざまな置換ベンゾトリアゾール誘導体。

科学研究への応用

1H-ベンゾトリアゾール-5-スルホン酸は、科学研究において幅広い用途があります。

化学: 金属加工油や冷却システムにおける腐食防止剤として使用されます。

生物学: 酵素阻害剤としての可能性について調査されています。

医学: 抗菌特性について調査されています。

工業: ポリマーやコーティングにおける光安定剤やUV吸収剤の配合に使用されます。

科学的研究の応用

Medicinal Chemistry

1H-benzotriazole-5-sulfonate has gained significant attention in medicinal chemistry due to its potential therapeutic properties. It is a derivative of benzotriazole, a heterocyclic compound that has been extensively studied for various biological activities.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the benzotriazole moiety can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antimicrobial agents in clinical settings .

Antiviral Properties

Benzotriazole derivatives have also been investigated for their antiviral activity. They have demonstrated effectiveness against several viruses, including human rhinovirus and bovine viral diarrhea virus (BVDV). The structure-activity relationship studies indicate that modifications in the benzotriazole structure can enhance antiviral efficacy, making them promising candidates for further development .

Anticancer Potential

The anticancer properties of benzotriazole derivatives are another area of interest. Compounds derived from 1H-benzotriazole-5-sulfonate have shown cytotoxic effects against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation highlights their potential as anticancer agents .

Environmental Applications

1H-benzotriazole-5-sulfonate is also recognized for its role in environmental science, particularly in the field of corrosion inhibition.

Corrosion Inhibition

Benzotriazoles are widely used as corrosion inhibitors in metal protection. 1H-benzotriazole-5-sulfonate has been shown to effectively prevent corrosion in metals by forming a protective layer on the surface. This application is crucial in various industries, including automotive and aerospace, where metal integrity is paramount .

Material Science

In material science, 1H-benzotriazole-5-sulfonate serves as a key component in the synthesis of advanced materials.

Polymer Additive

The compound is utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices improves the longevity and durability of materials used in outdoor applications .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted by Sparatore et al. highlighted the antimicrobial activity of various benzotriazole derivatives, demonstrating significant inhibition against pathogenic bacteria with specific MIC values indicating their potential use in pharmaceuticals .

- Antiviral Screening : Research by Sanna et al. showcased the antiviral properties of benzotriazole derivatives against RNA viruses, providing insights into their mechanism of action and structure-activity relationships that could guide future drug development efforts .

- Corrosion Protection : An investigation into the use of 1H-benzotriazole-5-sulfonate as a corrosion inhibitor revealed its effectiveness in protecting metal surfaces from oxidative damage, making it a valuable compound in industrial applications .

作用機序

1H-ベンゾトリアゾール-5-スルホン酸の作用機序は、主に金属イオンと安定な錯体を形成する能力に関与しており、これにより腐食が抑制されます。スルホン酸基は金属表面への結合親和性を高め、酸化や劣化を防ぐ保護層を提供します。

類似の化合物:

1H-ベンゾトリアゾール: 腐食防止特性で知られる母体化合物。

5-メチル-1H-ベンゾトリアゾール: 光安定化特性が向上した誘導体。

1H-ベンゾトリアゾール-1-メタノール: さまざまな合成用途で使用される別の誘導体。

独自性: 1H-ベンゾトリアゾール-5-スルホン酸は、水への溶解性が向上し、金属イオンと強い錯体を形成する能力があるため、水性環境における腐食防止剤として特に効果的です。

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- Structure : Contains a benzimidazole core (two nitrogen atoms) with a sulfonic acid group at the 5-position and a phenyl substituent at the 2-position .

- Molecular Weight : 274.3 g/mol .

- Applications : Primarily used as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation .

- Key Difference : The benzimidazole core (vs. benzotriazole) reduces nitrogen content, altering electronic properties and biological activity. The sulfonic acid group in Ensulizole is protonated under physiological conditions, whereas the sulfonate group in 1H-benzotriazole-5-sulfonate is deprotonated, enhancing solubility and stability in aqueous media.

1H-Pyrazole-5-sulfonamide Derivatives

- Structure : Pyrazole core (two adjacent nitrogen atoms) with a sulfonamide group at the 5-position .

- Example : 1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide (CAS 111493-48-2) has a molecular formula $ \text{C}{10}\text{H}{11}\text{N}3\text{O}2\text{S} $ and a polar surface area (PSA) of 89.6 Ų .

- Applications : Sulfonamide derivatives are often explored for antimicrobial or enzyme inhibitory activities.

- Key Difference : The sulfonamide group ($-\text{SO}2\text{NH}2$) introduces hydrogen-bonding capability distinct from the sulfonate group ($-\text{SO}_3^-$), affecting acidity and interaction with biological targets.

Benzimidazole-Sulfonyl Derivatives

- Structure : Benzimidazole core with sulfonyl or sulfonate substituents. Example: A dimethanesulfonate derivative (CAS 660433-21-6) has a PSA of 215.4 Ų and molecular weight 655.09 g/mol .

- Applications : These compounds are studied for biological activities, including kinase inhibition or antiviral properties .

Benzotriazole-Based Nucleosides

- Structure : 3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole derivatives are functionalized via ribosylation to form nucleoside analogs .

- Applications: Potential antiviral or anticancer agents due to their ability to mimic natural nucleosides .

- Key Difference : The sulfonate group in 1H-benzotriazole-5-sulfonate could facilitate solubility in nucleoside synthesis, whereas trifluoromethyl or difluoro groups in related compounds enhance metabolic stability .

Physicochemical and Functional Comparisons

Q & A

Q. What are the standard synthetic protocols for preparing 1H-benzotriazole-5-sulfonate in academic laboratories, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of benzotriazole derivatives using chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C). Key steps include:

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Optimization strategies: Adjust stoichiometry of sulfonating agents, monitor reaction progress via TLC (e.g., silica gel plates with butanol/acetic acid/water systems) , and characterize intermediates using -NMR to confirm regioselectivity .

- Yield improvements: Use inert atmospheres (argon/nitrogen) to minimize side reactions and employ slow addition of reagents to control exothermicity .

Q. Which analytical techniques are most reliable for confirming the purity and structure of 1H-benzotriazole-5-sulfonate?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks. Key markers: Aromatic protons at δ 7.5–8.5 ppm and sulfonate group resonance near δ 3.5–4.0 ppm .

- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) to assess purity (>95%) and detect degradation products .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M-H] at m/z 215.1) .

Q. What are the key stability considerations for storing 1H-benzotriazole-5-sulfonate, and how should researchers design experiments to assess degradation?

- Methodological Answer :

- Storage : Protect from moisture and light; store at 4°C in airtight containers with desiccants .

- Stability Testing :

Prepare solutions at varying pH (2–12) and temperatures (25–60°C).

Monitor degradation kinetics via UV-Vis spectroscopy (λmax ≈ 270 nm) or HPLC .

Use Arrhenius plots to extrapolate shelf life under standard conditions .

Q. How can researchers characterize the solubility profile of 1H-benzotriazole-5-sulfonate across solvents?

- Methodological Answer :

- Gravimetric Analysis : Saturate solvents (water, DMSO, ethanol) at 25°C, filter undissolved compound, and evaporate to quantify solubility .

- UV-Vis Calibration : Prepare standard curves in different solvents to correlate absorbance with concentration .

Q. What safety protocols are essential for handling 1H-benzotriazole-5-sulfonate in laboratories?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation from sulfonate groups.

- Conduct reactions in fume hoods to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can conflicting reports on the catalytic activity of 1H-benzotriazole-5-sulfonate in organic synthesis be resolved?

- Methodological Answer :

- Perform systematic reviews using keyword searches (e.g., "benzotriazole sulfonate catalysis") across databases like PubMed and SciFinder, filtering by reaction type (e.g., Suzuki coupling) and conditions (e.g., solvent, catalyst loading) .

- Replicate key studies with controlled variables (e.g., substrate scope, temperature) to identify reproducibility issues .

Q. What computational tools predict the interaction mechanisms of 1H-benzotriazole-5-sulfonate with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity in catalytic cycles .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., carbonic anhydrase), validating results with in vitro assays .

Q. How should researchers investigate pH-dependent tautomerism in aqueous solutions?

- Methodological Answer :

- pH Titration Studies : Use -NMR to track proton shifts across pH 2–10. Key tautomers: Sulfonate vs. sulfonic acid forms .

- Computational pKa Prediction : Apply ChemAxon or SPARC calculators to estimate acid dissociation constants .

Q. What advanced spectroscopic methods elucidate the solid-state behavior of 1H-benzotriazole-5-sulfonate?

- Methodological Answer :

Q. How to design a systematic review evaluating environmental impacts of 1H-benzotriazole-5-sulfonate derivatives?

- Methodological Answer :

- Search Strategy : Combine terms like "benzotriazole sulfonate ecotoxicity" and "biodegradation" across Scopus and Web of Science, using Boolean operators .

- Data Synthesis : Tabulate LC50 values (aquatic toxicity) and half-lives (photodegradation studies) for meta-analysis .

Table 1 : Example Experimental Design for Stability Testing

| Condition | Parameter Monitored | Analytical Method | Key Reference |

|---|---|---|---|

| pH 2–12, 25°C | Degradation rate | HPLC | |

| 40–60°C, dry | Color change | Visual inspection | |

| UV exposure | Absorbance shift | UV-Vis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。